Ethyl 1-(2-methyl-5-nitrobenzenesulfonyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(2-methyl-5-nitrobenzenesulfonyl)piperidine-4-carboxylate is a complex organic compound that features a piperidine ring substituted with an ethyl ester group, a nitrobenzenesulfonyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-methyl-5-nitrobenzenesulfonyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Nitrobenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using reagents such as nitrobenzenesulfonyl chloride under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-methyl-5-nitrobenzenesulfonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Amino derivatives.
Substitution: Various substituted piperidine derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Ethyl 1-(2-methyl-5-nitrobenzenesulfonyl)piperidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used to study the effects of nitrobenzenesulfonyl groups on biological systems.
Industrial Applications: It may be used in the development of new materials or as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-methyl-5-nitrobenzenesulfonyl)piperidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrobenzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Ethyl 1-(2-methyl-5-nitrobenzenesulfonyl)piperidine-4-carboxylate can be compared with other piperidine derivatives:
Ethyl 1-(2-methylbenzenesulfonyl)piperidine-4-carboxylate: Lacks the nitro group, which may result in different reactivity and biological activity.
Ethyl 1-(2-nitrobenzenesulfonyl)piperidine-4-carboxylate: Lacks the methyl group, which may affect its steric properties and reactivity.
Ethyl 1-(2-methyl-5-nitrobenzenesulfonyl)piperidine-3-carboxylate: The position of the carboxylate group is different, which can influence its chemical behavior and interactions.
Properties
IUPAC Name |
ethyl 1-(2-methyl-5-nitrophenyl)sulfonylpiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6S/c1-3-23-15(18)12-6-8-16(9-7-12)24(21,22)14-10-13(17(19)20)5-4-11(14)2/h4-5,10,12H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWWHAVGFZBXEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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